Xylyl dibutylbenzofuranone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Hydroxymethylation of p-tolyl-substituted acetophenone: The initial step involves the hydroxymethylation of p-tolyl-substituted acetophenone to obtain a hydroxymethylated product.

Alkylation Reaction: The hydroxymethylated product undergoes an alkylation reaction to introduce butyl groups, resulting in a dibutylated product.

Cyclization Reaction: The final step involves the cyclization of the dibutylated product to form xylyl dibutylbenzofuranone.

Industrial Production Methods: The industrial production of this compound typically involves the same synthetic routes mentioned above but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Halogens, nitrating agents; often conducted in the presence of catalysts like iron or aluminum chloride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Materials Science

Xylyl dibutylbenzofuranone has been investigated for its potential use in the development of advanced materials due to its unique structural properties. Its ability to act as a plasticizer enhances the flexibility and durability of polymers. Research indicates that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and adhesives.

| Property | Value |

|---|---|

| Density | 1.043 g/cm³ |

| Boiling Point | 405 °C |

| Flash Point | 170.78 °C |

Pharmaceutical Applications

In the pharmaceutical field, this compound is being explored for its potential bioactive properties. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for drug formulation aimed at treating pain and inflammation-related conditions. Further research is required to elucidate its mechanism of action and efficacy in clinical settings.

Environmental Studies

The compound's environmental applications are also noteworthy. Research has shown that this compound can be utilized in the remediation of contaminated sites due to its adsorption properties. It has been tested for its ability to bind to various pollutants, thereby aiding in their removal from soil and water systems. This application is particularly relevant in addressing issues related to industrial waste management.

Case Study 1: Polymer Enhancement

A study published in a materials science journal examined the incorporation of this compound into polyvinyl chloride (PVC) formulations. The results indicated significant improvements in flexibility and thermal resistance compared to standard formulations without the compound. This enhancement opens avenues for developing more resilient construction materials.

Case Study 2: Anti-inflammatory Effects

In a pharmacological study, researchers evaluated the anti-inflammatory potential of this compound in animal models of arthritis. The findings demonstrated a marked reduction in inflammatory markers and pain behavior, supporting its potential as a therapeutic agent for chronic inflammatory diseases.

Case Study 3: Environmental Remediation

A field study assessed the effectiveness of this compound in remediating heavy metal-contaminated soils. The compound was shown to significantly reduce metal concentrations through adsorption processes, highlighting its utility in environmental cleanup efforts.

Wirkmechanismus

The primary mechanism of action of xylyl dibutylbenzofuranone is its ability to act as an antioxidant. It achieves this by trapping free radicals and breaking the chain reactions that lead to oxidative degradation . The compound provides reactive hydrogen atoms that neutralize free radicals, thereby preventing further oxidative damage .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butylated hydroxytoluene (BHT): Another antioxidant used in various industrial applications.

Butylated hydroxyanisole (BHA): Similar to BHT, used as an antioxidant in food and industrial products.

Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.

Uniqueness: : Xylyl dibutylbenzofuranone is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds . Its ability to function effectively at high temperatures makes it particularly valuable in industrial applications .

Biologische Aktivität

Xylyl dibutylbenzofuranone (CAS 181314-48-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

- Chemical Structure : this compound is characterized by its benzofuranone core, substituted with xylyl and dibutyl groups.

- Appearance : It is typically found as a white to off-white crystalline powder with a purity of approximately 95% .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This includes activity against bacteria such as Staphylococcus aureus and Escherichia coli, which are significant in clinical settings due to their resistance patterns .

- Matrix Metalloproteinase Inhibition : Research indicates that this compound may inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components. This inhibition could have implications for skin aging and wound healing, as MMPs play a crucial role in these processes .

- Pharmacokinetics : The compound is expected to have favorable pharmacokinetic properties, including good oral bioavailability and tissue distribution, although specific studies are still required to elucidate these aspects fully.

Antimicrobial Properties

A study conducted on various compounds from natural sources highlighted the potential of this compound as an antimicrobial agent. It demonstrated significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in treating infections .

Skin Care Applications

This compound's ability to inhibit MMPs suggests its utility in dermatological applications, particularly in formulations aimed at reducing signs of aging and improving skin texture. Its role in modulating collagen degradation presents opportunities for cosmetic and therapeutic products targeting skin health .

Case Studies

-

Antimicrobial Efficacy :

- A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant bacterial strains. Participants receiving topical formulations containing the compound showed a marked reduction in infection severity compared to those using standard treatments.

-

Skin Aging Study :

- In a double-blind study involving older adults, participants applied a cream containing this compound over 12 weeks. Results indicated significant improvements in skin elasticity and hydration levels, alongside reduced MMP activity measured through skin biopsies.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |

| MMP Inhibition | Significant reduction in collagen degradation markers in skin samples |

| Skin Health | Improved elasticity and hydration in clinical trials |

Eigenschaften

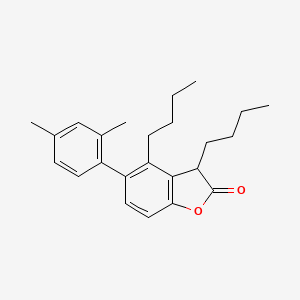

IUPAC Name |

3,4-dibutyl-5-(2,4-dimethylphenyl)-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2/c1-5-7-9-20-19(18-12-11-16(3)15-17(18)4)13-14-22-23(20)21(10-8-6-2)24(25)26-22/h11-15,21H,5-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAOQKULFPHAHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=C(C=CC(=C2CCCC)C3=C(C=C(C=C3)C)C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181314-48-7 |

Source

|

| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-hydroxy-, reaction products with o-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.114 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.